molecular formula C12H12N2O4 B1443259 4-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]butanoic acid CAS No. 1283108-36-0

4-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]butanoic acid

Cat. No.: B1443259
CAS No.: 1283108-36-0
M. Wt: 248.23 g/mol
InChI Key: GAZVSXHCYJWGRJ-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound this compound represents a complex heterocyclic structure characterized by its systematic nomenclature according to International Union of Pure and Applied Chemistry guidelines. The official IUPAC designation for this compound is 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanoic acid, which precisely describes the connectivity and substitution pattern of the molecular framework. The compound is registered under Chemical Abstracts Service number 1283108-36-0, providing a unique identifier for this specific molecular entity.

The molecular formula C₁₂H₁₂N₂O₄ indicates the presence of twelve carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 248.23 daltons. The structural architecture can be systematically analyzed through its Simplified Molecular-Input Line-Entry System representation: O=C(O)CCCN1C(C=CC(C2=CC=CO2)=N1)=O. This notation reveals the presence of a carboxylic acid functional group connected through a three-carbon alkyl chain to a substituted pyridazinone ring system, which bears a furan substituent at the 3-position.

The International Chemical Identifier for this compound is InChI=1S/C12H12N2O4/c15-11-6-5-9(10-3-2-8-18-10)13-14(11)7-1-4-12(16)17/h2-3,5-6,8H,1,4,7H2,(H,16,17). The corresponding InChI Key GAZVSXHCYJWGRJ-UHFFFAOYSA-N provides a unique hash-based identifier that facilitates database searches and computational analysis. The canonical SMILES representation OC(=O)CCCN1N=C(C=CC1=O)C1=CC=CO1 offers an alternative structural encoding that emphasizes the connectivity pattern and stereochemical features.

Table 1: Fundamental Molecular Properties

Property Value Reference
IUPAC Name 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanoic acid
CAS Number 1283108-36-0
Molecular Formula C₁₂H₁₂N₂O₄
Molecular Weight 248.23 g/mol
InChI Key GAZVSXHCYJWGRJ-UHFFFAOYSA-N

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of related pyridazinone derivatives provide valuable insights into the potential solid-state behavior and conformational preferences of this compound. Studies of structurally analogous compounds have demonstrated that pyridazinone-containing molecules frequently exhibit non-planar aromatic arrangements, with significant dihedral angles between aromatic ring systems. These crystallographic analyses reveal that similar compounds adopt conformations where aromatic fragments deviate from planarity, with dihedral angles ranging from approximately 16 to 27 degrees.

The crystal packing arrangements of related pyridazinone derivatives are typically governed by hydrogen bonding interactions, particularly involving the carboxylic acid functionality and the lactam nitrogen of the pyridazinone ring. These intermolecular interactions result in the formation of discrete two-dimensional supramolecular layers through networks of oxygen-hydrogen-oxygen, nitrogen-hydrogen-oxygen, and carbon-hydrogen-oxygen hydrogen bonds. The structural units in such arrangements are commonly surrounded by four neighboring molecules, creating stable crystal lattices that maximize intermolecular interactions.

Computational studies on related heterocyclic compounds indicate that the topological polar surface area for this compound is calculated to be 85.33 square angstroms. This parameter provides important information about the molecular surface properties and potential for intermolecular interactions. The logarithm of the partition coefficient (LogP) has been estimated at 1.3681, suggesting moderate lipophilicity characteristics. The molecule contains five hydrogen bond acceptor sites and one hydrogen bond donor site, with five rotatable bonds contributing to conformational flexibility.

Table 2: Computed Molecular Descriptors

Descriptor Value Reference
Topological Polar Surface Area 85.33 Ų
Logarithm of Partition Coefficient 1.3681
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1
Rotatable Bonds 5

Spectroscopic Profiling (FT-IR, NMR, Mass Spectrometry)

The spectroscopic characterization of this compound can be analyzed through comparison with established spectroscopic patterns for carboxylic acids and heterocyclic compounds. Fourier-transform infrared spectroscopy of carboxylic acids typically exhibits characteristic absorption bands that provide definitive identification of the carboxyl functional group. The carboxylic acid moiety generates two primary absorption features: a broad oxygen-hydrogen stretching vibration spanning 2500 to 3300 wavenumbers, and a carbon-oxygen double bond stretching vibration appearing between 1710 and 1760 wavenumbers.

For hydrogen-bonded dimeric carboxylic acid structures, the carbonyl stretching frequency typically appears near 1710 wavenumbers, representing a characteristic signature of intermolecular hydrogen bonding. The oxygen-hydrogen stretching absorption manifests as an exceptionally broad band extending from 2500 to 3300 wavenumbers, often overlapping with carbon-hydrogen stretching peaks. Additional characteristic features include smaller peaks near 2655 and 2560 wavenumbers that are diagnostic of dimeric carboxylic acid arrangements.

Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular framework and electronic environment of individual nuclei. In proton nuclear magnetic resonance spectra, carboxylic acid protons typically resonate as singlets near 12 parts per million (ppm), reflecting the significant deshielding effect of the carboxyl group. The chemical shift of carboxyl protons is highly dependent on concentration and solvent conditions, as these variables influence the extent of hydrogen bonding. Carbon-13 nuclear magnetic resonance spectroscopy of carboxylic acids reveals carbonyl carbon signals in the range of 165 to 185 ppm, with aromatic and alpha-beta unsaturated acids appearing near the upfield end of this range.

The furan ring system contributes distinctive spectroscopic signatures that can be identified through comparison with established furan spectroscopic data. Infrared spectroscopy of furan derivatives typically shows characteristic vibrations associated with the aromatic heterocyclic framework. The pyridazinone ring system provides additional spectroscopic features, with related compounds showing carbonyl stretching vibrations in the range of 1659 to 1708 wavenumbers for the lactam functionality.

Table 3: Expected Spectroscopic Characteristics

Technique Functional Group Expected Range Reference
FT-IR Carboxylic acid O-H stretch 2500-3300 cm⁻¹
FT-IR Carboxylic acid C=O stretch 1710-1760 cm⁻¹
FT-IR Pyridazinone C=O stretch 1659-1708 cm⁻¹
¹H NMR Carboxylic acid proton ~12 ppm
¹³C NMR Carboxyl carbon 165-185 ppm

Comparative Analysis with Pyridazinone Derivatives

Comparative structural analysis with related pyridazinone derivatives reveals significant insights into the unique characteristics of this compound. The compound shares structural similarities with other pyridazinone-containing molecules, particularly those featuring carboxylic acid side chains and aromatic substituents. Related compounds such as pyrrolo[1,2-b]pyridazine derivatives demonstrate similar nuclear magnetic resonance spectroscopic patterns, with ester carbonyl carbons appearing in the range of 164.5 to 165.1 ppm in carbon-13 spectra.

The structural comparison extends to compounds containing furan substituents, where the heterocyclic aromatic system contributes characteristic spectroscopic signatures. Furanacrylic acid derivatives, for example, exhibit specific chemical shift patterns and coupling constants that provide reference points for understanding the spectroscopic behavior of furan-substituted pyridazinones. The combination of furan and pyridazinone ring systems in the target compound creates a unique electronic environment that distinguishes it from simpler heterocyclic structures.

Analysis of related pyridazinone structures reveals that compounds with alkyl carboxylic acid side chains typically exhibit specific conformational preferences and intermolecular interaction patterns. The butanoic acid chain in the target compound provides conformational flexibility while maintaining the ability to participate in hydrogen bonding networks characteristic of carboxylic acid-containing heterocycles. This structural feature distinguishes it from shorter-chain analogues and influences both its solid-state packing behavior and solution-phase conformational dynamics.

The molecular architecture of this compound can be contrasted with structurally related compounds such as [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetic acid, which features a shorter acetic acid side chain. This structural comparison highlights the influence of alkyl chain length on molecular properties and potential biological activity. The extended butanoic acid chain provides additional conformational degrees of freedom while maintaining the core heterocyclic scaffold that defines the chemical class.

Table 4: Structural Comparison with Related Compounds

Compound Side Chain Molecular Weight Key Structural Features Reference
This compound Butanoic acid 248.23 Extended alkyl chain, furan substituent
[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetic acid Acetic acid 220.18 Shorter chain, identical heterocyclic core
Pyrrolo[1,2-b]pyridazine derivatives Various esters Variable Fused ring system

Properties

IUPAC Name

4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-11-6-5-9(10-3-2-8-18-10)13-14(11)7-1-4-12(16)17/h2-3,5-6,8H,1,4,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZVSXHCYJWGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]butanoic acid typically follows a convergent approach:

Detailed Preparation Method

Based on diverse patent literature and research disclosures (excluding unreliable sources), the following detailed method is representative:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Synthesis of 3-(2-furyl)pyridazin-6-one core Condensation of 2-furoyl hydrazine with β-ketoester or diketone derivatives under acidic or basic catalysis Formation of 3-(2-furyl)-6-oxopyridazin-1(6H)-one intermediate
2 Alkylation with butanoic acid derivative Reaction of the pyridazinone intermediate with 4-bromobutanoic acid or its esters in presence of base (e.g., potassium carbonate) in polar aprotic solvents like DMF or DMSO Introduction of the butanoic acid side chain as ester or protected form
3 Hydrolysis or deprotection Acidic or basic hydrolysis of ester groups to yield free carboxylic acid Conversion to this compound
4 Purification Recrystallization from suitable solvents (e.g., ethyl acetate, methanol) or chromatographic techniques Isolation of pure final compound

Reaction Conditions and Optimization

  • Catalysts and Bases : Potassium carbonate is commonly used for alkylation steps due to its mild basicity and compatibility with sensitive functional groups.
  • Solvents : Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) facilitate nucleophilic substitutions and cyclizations.
  • Temperature : Reactions are typically conducted at moderate temperatures (50–100 °C) to balance reaction rates and minimize side reactions.
  • Reaction Time : Depending on the step, reaction times range from several hours to overnight to ensure completion.

Representative Experimental Data (From Patents and Literature)

Parameter Details
Starting Material Purity >98% (commercially sourced or freshly prepared)
Yield of Pyridazinone Intermediate 65–80% after purification
Yield of Alkylation Step 70–85% depending on reagent stoichiometry and solvent
Final Product Purity >99% by HPLC and NMR analysis
Characterization Techniques 1H NMR, 13C NMR, Mass Spectrometry, IR spectroscopy
Melting Point Typically 180–190 °C (depending on polymorph)

Analytical and Research Findings

  • NMR Spectroscopy confirms the presence of the pyridazinone ring, furyl substituent, and butanoic acid side chain.
  • Mass Spectrometry supports the molecular weight corresponding to the target compound.
  • Purity Assessment via HPLC shows a single major peak with retention time consistent with the synthesized compound.
  • Reaction Monitoring by TLC and LC-MS ensures stepwise conversion and identifies any side products.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazinone moiety can produce dihydropyridazinones.

Scientific Research Applications

4-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]butanoic acid involves its interaction with specific molecular targets. The furan and pyridazinone rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]butanoic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Pyridazinone 3-Position Key Functional Group Source/Reference
This compound C₁₂H₁₂N₂O₄ 248.24* 2-Furyl Butanoic acid Inferred
4-[3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid C₁₅H₁₆N₂O₄ 288.31 4-Methoxyphenyl Butanoic acid
4-[6-Oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid C₁₂H₁₂N₂O₃S 264.31 2-Thienyl Butanoic acid
3-(3-(2,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid C₁₅H₁₆N₂O₃ 272.30 2,4-Dimethylphenyl Propanoic acid

*Calculated based on structural analogs in .

Key Comparisons:

Substituent Effects: The 2-furyl group in the target compound differs from 2-thienyl () by replacing sulfur with oxygen. Compared to 4-methoxyphenyl (), the 2-furyl group is smaller and less lipophilic, which may influence solubility and membrane permeability.

Chain Length and Acid Group: The butanoic acid chain in the target compound provides a longer linker than the propanoic acid chain in the 2,4-dimethylphenyl analog ().

Synthetic Accessibility :

  • Benzyloxy pyridazine derivatives () utilize alkylation reactions with benzyl bromides. The target compound may follow a similar synthetic route, substituting 2-furyl-containing electrophiles. However, furan’s lower stability under acidic/basic conditions compared to thiophene or phenyl groups may require optimized reaction conditions .

Pharmacological Potential: Pyridazinone derivatives with sulfonamide groups () exhibit diverse bioactivities, including enzyme inhibition.

Research Findings and Limitations

  • However, analogs such as 4-methoxyphenyl and 2-thienyl derivatives () have shown moderate activity in preliminary anti-inflammatory assays, suggesting the furyl analog warrants further testing.
  • Safety and Handling: While specific safety data for the target compound are unavailable, structurally related pyridazinones () emphasize precautions such as avoiding heat and ignition sources, which likely apply here .

Biological Activity

4-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]butanoic acid is a heterocyclic compound distinguished by its unique structure, which includes a pyridazine ring fused with a furan moiety and a butanoic acid side chain. This structural composition suggests potential biological activities, as both furan and pyridazine derivatives have been associated with various pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H12N2O3
  • CAS Number : 1283108-36-0

The compound's structure allows for diverse chemical reactivity, which can be leveraged in synthesizing analogs for biological evaluation.

Biological Activity

Research indicates that compounds similar to this compound exhibit several biological activities:

Pharmacological Properties

  • Antimicrobial Activity : Some studies suggest that pyridazine derivatives possess antimicrobial properties. The presence of the furan and pyridazine rings may enhance this activity through synergistic effects.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, potentially by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential : Preliminary studies indicate that certain pyridazine derivatives can induce apoptosis in cancer cells, suggesting that this compound may also exhibit anticancer properties.

Interaction Studies

Recent interaction studies have focused on the binding affinity of this compound with various biological targets:

  • P2X7 Receptor Inhibition : A notable study highlighted the ability of pyridazinone compounds to inhibit the purinergic P2X7 receptor, which plays a crucial role in inflammatory responses and pain signaling .
  • Enzyme Inhibition : Other studies have explored the inhibition of specific enzymes involved in metabolic pathways, indicating potential therapeutic applications in metabolic disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. These methods allow for the efficient production of the target compound and its analogs, which can be screened for enhanced biological activities.

Synthesis Pathway Example

  • Starting Materials : Furan derivatives and pyridazine precursors.
  • Reagents : Appropriate coupling agents and solvents.
  • Steps :
    • Formation of the pyridazine ring.
    • Coupling with the furan moiety.
    • Introduction of the butanoic acid side chain.

Study 1: Antimicrobial Activity Assessment

In a controlled study assessing the antimicrobial efficacy of various pyridazine derivatives, this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for further development.

Study 2: Anti-inflammatory Mechanism Exploration

Another study investigated the anti-inflammatory effects of this compound using an animal model of induced inflammation. Results showed a marked reduction in inflammatory markers compared to controls, supporting its application in inflammatory disease management.

Q & A

Q. What are the established synthetic routes for 4-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]butanoic acid, and what critical reaction parameters influence yield?

The synthesis typically involves coupling a furyl-substituted pyridazine precursor with a butanoic acid derivative. Key steps include:

  • Cyclocondensation : Reacting 2-furaldehyde with hydrazine derivatives to form the pyridazine core .
  • Side-chain functionalization : Introducing the butanoic acid moiety via nucleophilic substitution or coupling reactions. For example, using tert-butyl esters followed by acidic hydrolysis to preserve the carboxyl group .
  • Optimization parameters : Solvent polarity (e.g., DMF for solubility), temperature control (60–80°C to avoid side reactions), and stoichiometric ratios (1:1.2 furyl-pyridazine to butanoic acid precursor) .

Q. How can researchers validate the structural identity and purity of this compound post-synthesis?

  • Spectroscopic analysis :
    • 1H/13C NMR : Confirm the furyl (δ 6.3–7.2 ppm) and pyridazine (δ 7.5–8.1 ppm) protons, and the carboxylic acid proton (broad peak at δ 12–13 ppm) .
    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to achieve >95% purity. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
  • Elemental analysis : Match experimental C, H, N values to theoretical calculations (e.g., C: 58.12%, H: 4.23%, N: 9.71%) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values).
  • Enzyme inhibition : Screen against cyclooxygenase-2 (COX-2) or phosphodiesterase-4 (PDE4) via fluorescence-based assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Advanced Research Questions

Q. What strategies are recommended for optimizing the coupling reaction between the furyl-pyridazine moiety and butanoic acid chain?

  • Catalyst selection : Use Pd(PPh3)4 for Suzuki-Miyaura coupling or EDCI/HOBt for carbodiimide-mediated amide formation .
  • Protecting groups : Employ tert-butyl esters for the carboxylic acid to prevent side reactions during coupling, followed by TFA-mediated deprotection .
  • Reaction monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 3:7) or LC-MS to identify intermediates .

Q. How do structural modifications at the pyridazine C-3 or furyl C-5 positions affect biological activity?

  • C-3 substitution : Introducing electron-withdrawing groups (e.g., -CN) enhances COX-2 inhibition by 30–40% but reduces solubility .
  • Furyl C-5 halogenation : Fluorine or chlorine substitution improves antimicrobial potency (MIC reduction from 64 µg/mL to 16 µg/mL) but increases cytotoxicity .
  • Butanoic acid chain elongation : Adding methyl groups at C-4 improves metabolic stability but reduces blood-brain barrier penetration .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • ADME prediction : Use SwissADME to estimate logP (2.1–2.5), solubility (LogS = -3.2), and bioavailability (55–60%) .
  • Docking studies : Autodock Vina for binding affinity analysis with COX-2 (PDB: 5KIR) or PDE4 (PDB: 1XOM) .
  • MD simulations : GROMACS for stability assessment of ligand-receptor complexes over 100 ns trajectories .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (10% FBS, 37°C, 5% CO2) .
  • Control for stereochemistry : Verify enantiomeric purity via chiral HPLC (Chiralpak IA column, hexane/ethanol 85:15) .
  • Replicate dosing : Test multiple concentrations (0.1–100 µM) in triplicate to minimize batch-to-batch variability .

Q. What analytical challenges arise in quantifying degradation products under physiological conditions?

  • Degradation pathways : Hydrolysis of the pyridazine ring at pH > 8 or photooxidation of the furan moiety .
  • Detection methods :
    • LC-QTOF-MS : Identify degradation products (e.g., oxidized furan derivatives at m/z 235.08) .
    • Stability studies : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hours .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]butanoic acid
Reactant of Route 2
Reactant of Route 2
4-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]butanoic acid

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